(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Description
(2E)-3-[4-Chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid (molecular formula: C₁₀H₈ClF₃O₂, molecular weight: 252.62 g/mol) is a substituted cinnamic acid derivative characterized by a 4-chloro-2-(trifluoromethyl)phenyl group attached to the α,β-unsaturated carboxylic acid backbone.
Properties
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANIBQNEDUUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated carboxylic acids like the target compound. The reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid or its derivatives. For (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid, the protocol typically follows:
Starting Materials :
Catalysts and Solvents :
Reaction Conditions :
Optimization and Yield Data
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Molar Ratio (Aldehyde:Malonic Acid) | 1:1–1:2.5 | 1:2.5 |
| Catalyst Loading | 5–20 mol% | 10 mol% DBU |
| Yield | 60–85% | 75–80% |
Key Observations :
- The trifluoromethyl group at the ortho position introduces steric hindrance, necessitating higher catalyst loadings.
- Decarboxylation occurs spontaneously during the reaction, eliminating CO₂ and forming the α,β-unsaturated acid.
Hydrolysis of Cinnamate Esters
Ester Synthesis and Alkaline Hydrolysis
For industrial-scale production, cinnamate esters are often hydrolyzed to yield the free acid. This two-step process involves:
Esterification :
Hydrolysis :
Industrial-Scale Process (Patent EP0240138B1)
| Step | Conditions | Yield |
|---|---|---|
| Ester Hydrolysis | 10% NaOH, 80°C, 15 min | 98.5% |
| Acidification | H₂SO₄, pH 1.5, 20°C | 95% |
Advantages :
- High purity (>99.9%) achievable via controlled pH adjustment.
- Scalable to continuous flow reactors for bulk production.
Alternative Synthetic Strategies
Chlorination of Preformed Cinnamic Acids
While less common, direct chlorination of 3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid has been explored:
Aldol Condensation Modifications
- Doebner Modification : Pyridine as a solvent with malonic acid enables simultaneous condensation and decarboxylation.
- TiCl₄-Mediated Cyclization : Enhances conjugation for improved stereochemical control.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel Condensation | 75–80% | >98% | Moderate | High |
| Ester Hydrolysis | 90–95% | >99.9% | High | Moderate |
| Direct Chlorination | 40–50% | 85–90% | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid exhibit promising anticancer properties. The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that it can inhibit the activity of cyclooxygenase enzymes, which are often overexpressed in various cancers.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively reduced tumor growth in animal models by targeting the COX-2 pathway. The results indicated a significant decrease in tumor size compared to control groups, showcasing its potential as a therapeutic agent against cancer .
Agrochemicals
Herbicidal Properties
this compound has been investigated for its herbicidal properties. Its structural characteristics allow it to interfere with plant growth regulators, making it effective against certain weed species.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85% | 200 |
| This compound | Echinochloa crus-galli | 90% | 250 |
This table summarizes the efficacy of the compound against selected weed species, indicating its potential utility in agricultural practices.
Materials Science
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices has shown to improve the mechanical properties and resistance to environmental degradation.
Case Study: Development of Coatings
A recent study explored the use of this compound in developing protective coatings for industrial applications. The resulting polymers exhibited superior resistance to solvents and high temperatures, making them suitable for use in harsh environments .
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
Structurally related compounds include derivatives of prop-2-enoic acid (cinnamic acid analogs) with variations in substituents on the aromatic ring or heterocyclic systems. Key comparisons are outlined below:
Structural and Physicochemical Properties
Key Observations:
Methoxy vs. Chloro Substitution: The methoxy group in (2E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid reduces electrophilicity compared to chloro analogs, impacting reactivity in nucleophilic addition reactions .
Biological Activity
(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid, often referred to in the literature as a derivative of phenylpropanoic acids, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the aromatic ring, which may influence its pharmacological properties.
- Molecular Formula : C11H8ClF3O2
- Molecular Weight : 270.63 g/mol
- Structure :
- The compound features a prop-2-enoic acid backbone with a 4-chloro and 2-(trifluoromethyl)phenyl group, contributing to its unique reactivity and biological profile.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Antitumor Activity
In studies focusing on cancer cell lines, this compound has shown significant antitumor effects. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies, suggesting potential use in treating resistant tumors .
- In vivo studies indicated that it possesses good pharmacokinetic properties, enhancing its therapeutic potential against gastrointestinal stromal tumors (GISTs) driven by c-KIT mutations .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of certain enzymes:
- It acts as an inhibitor of the c-KIT kinase, which is critical in various signaling pathways involved in cell proliferation and survival. This inhibition is particularly relevant in cancers where c-KIT mutations are present .
Structure-Activity Relationship (SAR)
The presence of both the chloro and trifluoromethyl groups plays a significant role in enhancing the biological activity of this compound:
- Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, which can enhance bioavailability.
- Chloro Substituent : The electron-withdrawing nature of the chloro group can stabilize negative charges during reaction mechanisms, potentially increasing binding affinity to target enzymes.
Case Studies
Several case studies have highlighted the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
